molecular formula C14H22N4O B2401123 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide CAS No. 2416243-75-7

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide

Cat. No.: B2401123
CAS No.: 2416243-75-7
M. Wt: 262.357
InChI Key: TWQFVZKCSSAVNO-UHFFFAOYSA-N
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Description

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide is a compound with a molecular formula of C14H22N4O and a molecular weight of 262.35 g/mol This compound features a benzamide core substituted with an amino group and a piperidine ring, which is further substituted with a dimethylamino group

Scientific Research Applications

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide typically involves the coupling of a substituted benzamide with a piperidine derivative. One common method involves the reaction of 2-amino-4-chlorobenzamide with 3-(dimethylamino)piperidine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like triethylamine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides and piperidine derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-17(2)11-4-3-7-18(9-11)10-5-6-12(14(16)19)13(15)8-10/h5-6,8,11H,3-4,7,9,15H2,1-2H3,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQFVZKCSSAVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCN(C1)C2=CC(=C(C=C2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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